molecular formula C12H17N3O4 B2513629 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid CAS No. 1782356-12-0

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid

Cat. No.: B2513629
CAS No.: 1782356-12-0
M. Wt: 267.285
InChI Key: LNPMIUCYYDSOOE-UHFFFAOYSA-N
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Description

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid is a chemical compound with a complex structure that includes a pyrimidine ring, an ethyl chain, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethyl chain and the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid
  • 2-[2-(tert-Butoxycarbonylamino)ethylamino]acetic acid

Uniqueness

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring and a Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research, offering distinct advantages in terms of reactivity and stability compared to similar compounds.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-7-5-9-13-6-4-8(15-9)10(16)17/h4,6H,5,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPMIUCYYDSOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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